N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE
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Overview
Description
N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzothiazolyl group, and an azetidine carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-FLUOROPHENYL)-2-((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE: This compound shares the fluorophenyl group but differs in the presence of a tetraazole ring and a thioether linkage.
N-(2-FLUOROPHENYL)-3-(4-METHOXYBENZYL)AZETIDINE-1-CARBOXAMIDE: This compound has a similar azetidine carboxamide core but differs in the substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-14-7-4-8-15-16(14)21-18(26-15)25-11-9-22(10-11)17(23)20-13-6-3-2-5-12(13)19/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKCBUTFHSABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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